REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[C:12]1[N:17]=[CH:16][N:15]=[C:14]([NH:18][C:19]2[CH:27]=[CH:26][C:22]3[N:23]=[CH:24][S:25][C:21]=3[CH:20]=2)[CH:13]=1.C(O)(=O)C.[CH:32]1([CH:38]=O)[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>CCOC(C)=O.ClCCCl>[S:25]1[C:21]2[CH:20]=[C:19]([NH:18][C:14]3[CH:13]=[C:12]([C:3]4[CH:4]=[CH:5][C:6]([C:8]([F:10])([F:11])[F:9])=[CH:7][C:2]=4[NH:1][CH2:38][CH:32]4[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]4)[N:17]=[CH:16][N:15]=3)[CH:27]=[CH:26][C:22]=2[N:23]=[CH:24]1 |f:3.4|
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Name
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[6-(2-amino-4-trifluoromethylphenyl)pyrimidin-4-yl]benzothiazol-6-ylamine
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Quantity
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0.06 g
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Type
|
reactant
|
Smiles
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NC1=C(C=CC(=C1)C(F)(F)F)C1=CC(=NC=N1)NC1=CC2=C(N=CS2)C=C1
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Name
|
|
Quantity
|
0.018 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0.055 mL
|
Type
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reactant
|
Smiles
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C1(CCCCC1)C=O
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Name
|
|
Quantity
|
1 mL
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Type
|
solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
|
0.083 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
3 mL
|
Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
with stirring at 0° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirring for 17 h at room temperature
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Duration
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17 h
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Type
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CUSTOM
|
Details
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quenched with H2O (3 mL) and satd NaHCO3 (7 mL)
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with EtOAc (3×3 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo onto silica gel
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Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography with gradient from 20% to 50% solution of EtOAc in hexane
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Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=C1C=C(C=C2)NC2=NC=NC(=C2)C2=C(C=C(C=C2)C(F)(F)F)NCC2CCCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |